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molecular formula C13H18ClNO2S B1469456 3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1135000-80-4

3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1469456
M. Wt: 287.81 g/mol
InChI Key: JNSOFXATMCFVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163898B2

Procedure details

To a methanol (5 mL) solution of tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate (174 mg) was added a 4N-hydrogen chloride methanol solution, and the mixture was stirred at 60° C. for 3 hours. The solvent was distilled off under reduced pressure, and the resulting solid was washed with diethyl ether to give a crude product of the title compound as a colorless solid (141 mg).
Name
tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([CH:10]2[CH2:16][CH:15]3[N:17](C(OC(C)(C)C)=O)[CH:12]([CH2:13][CH2:14]3)[CH2:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO.[ClH:27]>CO>[ClH:27].[C:1]1([S:7]([CH:10]2[CH2:11][CH:12]3[NH:17][CH:15]([CH2:14][CH2:13]3)[CH2:16]2)(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
tert-butyl 3-phenylsulfonyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Quantity
174 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1CC2CCC(C1)N2C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
the resulting solid was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)S(=O)(=O)C1CC2CCC(C1)N2
Measurements
Type Value Analysis
AMOUNT: MASS 141 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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